N-(2,6-Dimethylphenyl)-2,5,8,11-tetraoxatridecan-13-amide
Description
N-(2,6-Dimethylphenyl)-2,5,8,11-tetraoxatridecan-13-amide is a synthetic organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a dimethylphenyl group attached to a tetraoxatridecanamide backbone
Properties
CAS No. |
62593-61-7 |
|---|---|
Molecular Formula |
C17H27NO5 |
Molecular Weight |
325.4 g/mol |
IUPAC Name |
N-(2,6-dimethylphenyl)-2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]acetamide |
InChI |
InChI=1S/C17H27NO5/c1-14-5-4-6-15(2)17(14)18-16(19)13-23-12-11-22-10-9-21-8-7-20-3/h4-6H,7-13H2,1-3H3,(H,18,19) |
InChI Key |
YTJXVEJJLYHXIS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)COCCOCCOCCOC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-Dimethylphenyl)-2,5,8,11-tetraoxatridecan-13-amide typically involves the reaction of 2,6-dimethylaniline with a suitable acylating agent. One common method involves the use of chloroacetyl chloride in the presence of a base such as sodium acetate. The reaction proceeds through an acylation substitution mechanism, resulting in the formation of the desired amide compound .
Industrial Production Methods
For industrial-scale production, the process can be optimized by using continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
N-(2,6-Dimethylphenyl)-2,5,8,11-tetraoxatridecan-13-amide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amide derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(2,6-dimethylphenyl)-2,5,8,11-tetraoxatridecan-13-oxide, while reduction may produce N-(2,6-dimethylphenyl)-2,5,8,11-tetraoxatridecan-13-amine .
Scientific Research Applications
N-(2,6-Dimethylphenyl)-2,5,8,11-tetraoxatridecan-13-amide has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various medical conditions.
Mechanism of Action
The mechanism of action of N-(2,6-Dimethylphenyl)-2,5,8,11-tetraoxatridecan-13-amide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its observed biological effects. For example, it may block the activity of sodium channels, resulting in local anesthetic effects .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N-(2,6-dimethylphenyl)acetamide: This compound shares a similar structural motif but differs in its functional groups and reactivity.
N-(2,6-Dimethylphenyl)-2-(piperazin-1-yl)acetamide: Another related compound with a piperazine ring, used in different applications.
Uniqueness
N-(2,6-Dimethylphenyl)-2,5,8,11-tetraoxatridecan-13-amide stands out due to its unique tetraoxatridecanamide backbone, which imparts distinct chemical and physical properties. This structural feature makes it particularly valuable in specific research and industrial applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
